Decabromodiphenylethane

Thermal stability Polymer processing Thermogravimetric analysis

Conventional brominated flame retardants often degrade during high-temperature processing, forming dioxins and corroding equipment. DBDPE solves this via an ethane-bridged structure that prevents PBDD/PBDF generation. • Achieves UL94 V-0 in PP at 16 wt% with antimony trioxide-no mechanical sacrifice. • Thermal stability to 340°C supports injection molding & extrusion of engineering plastics. • SVHC-listed (vPvB) under EU REACH; robust supply chain documentation provided. Sourced for B2B procurement with full CoA and regulatory support.

Molecular Formula C14H4Br10
Molecular Weight 971.2 g/mol
CAS No. 84852-53-9
Cat. No. B1669991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecabromodiphenylethane
CAS84852-53-9
SynonymsDecabromodiphenyl ethane;  DBDPE;  DeBDethane;  EC 284-366-9;  EINECS 284-366-9;  FIREMASTER 2100;  SAYTEX 8010.
Molecular FormulaC14H4Br10
Molecular Weight971.2 g/mol
Structural Identifiers
SMILESC(CC1=C(C(=C(C(=C1Br)Br)Br)Br)Br)C2=C(C(=C(C(=C2Br)Br)Br)Br)Br
InChIInChI=1S/C14H4Br10/c15-5-3(6(16)10(20)13(23)9(5)19)1-2-4-7(17)11(21)14(24)12(22)8(4)18/h1-2H2
InChIKeyBZQKBFHEWDPQHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 g / 500 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





DBDPE Technical Baseline for Procurement


Decabromodiphenylethane (DBDPE; 1,2-bis(pentabromophenyl)ethane; CAS 84852-53-9) is an additive, non-polymeric aromatic brominated flame retardant with a molecular formula of C₁₄H₄Br₁₀ and a molecular weight of 971.22 g/mol. It contains approximately 81–82% aromatic bromine by weight [1] and exhibits a melting point of ≥340°C [2]. DBDPE was introduced commercially in the early 1990s as a structural analog replacement for decabromodiphenyl ether (DecaBDE; BDE-209) [3]. It is physically blended into polymeric materials rather than chemically bonded to the matrix, imparting flame retardancy through the release of bromine radicals during combustion to interrupt the free radical chain reaction [4]. Primary polymer applications include high-impact polystyrene (HIPS), acrylonitrile-butadiene-styrene (ABS), polypropylene (PP), polyethylene (PE), polybutylene terephthalate (PBT), epoxy resins, and elastomers .

Workflow High-temperature polymer processing and extrusion
Selection Context Structural analog replacement for DecaBDE with altered thermal degradation pathway
Procurement Note Additive flame retardant; physically blended, not chemically bonded to matrix

DBDPE Substitute Limitations


Despite belonging to the same broad class of additive brominated flame retardants, DBDPE exhibits quantifiable differentiation from its closest analogs in three critical procurement dimensions: thermal processing window, combustion by-product profile, and regulatory compliance status. The replacement of the ether linkage (–O–) present in DecaBDE with an ethane bridge (–CH₂–CH₂–) fundamentally alters the compound's thermal degradation pathway and eliminates the potential for forming polybrominated dibenzodioxins and dibenzofurans (PBDD/PBDF) under thermal stress [1]. These structural differences manifest in measurable variations in decomposition temperature, melt processing behavior, and environmental fate that directly impact material performance, manufacturing efficiency, and regulatory compliance across global markets. Formulators and procurement specialists must therefore evaluate DBDPE against specific comparators—most notably DecaBDE (BDE-209), decabromodiphenyl oxide (DBDPO), and tetrabromobisphenol A (TBBPA)—on the basis of quantified performance metrics rather than assuming class-level functional equivalence [2].

Thermal processing mismatch DecaBDE melts at ~304°C; DBDPE requires higher processing temperatures. Substituting without thermal profile review may lead to incomplete dispersion or premature degradation.
By-product profile divergence Ether-linked DecaBDE can form PBDD/PBDF under thermal stress; DBDPE eliminates this pathway. Compliance documentation strategies differ fundamentally.
Regulatory status drift DecaBDE is restricted; DBDPE is SVHC-listed but permitted. Supply chain communication obligations differ, and restriction trajectory may impact long-term selection.

DBDPE vs. DecaBDE: Key Evidence


Thermal Stability Differentiation

DBDPE demonstrates significantly higher thermal stability compared to its direct structural analog DecaBDE (also referred to as DBDPO). Under inert atmosphere, differential scanning calorimetry (DSC) analysis reveals a melting temperature of 351.22°C for DBDPE versus 304.01°C for DBDPO, representing a 47.21°C increase [1]. Thermogravimetric analysis (TGA) further establishes that DBDPE exhibits a 1% weight loss temperature of 314°C and a 5% weight loss temperature of 344°C . Numerous independent studies have placed the initial decomposition temperature (IDT) of DBDPE in the range of 330°C to 390°C under nitrogen atmosphere [2]. This elevated thermal threshold enables DBDPE to withstand high-temperature polymer processing operations—including injection molding and extrusion of engineering thermoplastics such as ABS, PBT, and polyamides—without premature degradation or release of corrosive by-products that would otherwise compromise material integrity and equipment longevity [2].

Thermal Stability
Head-to-head
Melting point 351.22°C vs. 304.01°C for DecaBDE
Expands viable processing window for engineering thermoplastics
+47.21°C difference; TGA 1% weight loss at 314°C. DSC under inert atmosphere.
Thermal stability Polymer processing Thermogravimetric analysis

Environmental Release vs. DecaBDE

Quantitative environmental monitoring data demonstrate that DBDPE is released into wastewater streams at substantially lower concentrations than DecaBDE under comparable use scenarios. Analysis of 31 sewage sludge samples from Spanish urban wastewater treatment plants (WWTPs) quantified DBDPE at 47.0 ± 29.7 ng/g dry weight (dw) (mean ± SD), compared to 290 ± 236 ng/g dw for BDE-209 (DecaBDE) in a parallel study [1]. This represents an approximately 6.2-fold lower concentration of DBDPE relative to its predecessor compound. The authors concluded that the data indicate the use of DBDPE in Spanish industry is still low compared to DecaBDE and that the infusion of DBDPE commercial mixture is not yet a dominant source of this chemical into the environment [1].

Environmental Release
Cross-study
47.0 ± 29.7 ng/g dw in sludge vs. 290 ± 236 ng/g for BDE-209
Reported ~6.2-fold lower concentration in wastewater solids
31 Spanish WWTP samples; context-dependent, not a release claim.
Environmental monitoring Sewage sludge Release assessment

Aquatic Toxicity: Daphnia magna

In vivo acute toxicity testing establishes a quantitative benchmark for DBDPE's ecotoxicological profile. Exposure of the freshwater crustacean Daphnia magna (water flea) to DBDPE yielded a 48-hour EC₅₀ value of 19 μg/L [1]. This value provides a standardized reference point for aquatic hazard assessment and regulatory classification. In the same study, DBDPE exposure also reduced hatching rates of zebrafish (Danio rerio) eggs and significantly elevated mortality among hatched larvae [1]. Separately, zebrafish embryo exposure studies have reported bioaccumulation factors (BCFs) ranging from 414 to 726 following 120-hour exposure at concentrations from 2.91 to 97.12 μg/L, with body burdens increasing in a concentration-dependent manner [2].

Aquatic Toxicity
Class-level
48h EC₅₀ 19 μg/L (Daphnia magna)
Standardized benchmark for aquatic hazard assessment
Zebrafish BCFs 414–726 reported separately. Requires ecotox review.
Aquatic toxicology Ecotoxicity Daphnia magna

Combustion By-Products: No PBDD/PBDF

The molecular architecture of DBDPE—comprising two pentabromophenyl groups connected by an ethane bridge (–CH₂–CH₂–) rather than an ether linkage (–O–)—confers a fundamental difference in combustion by-product profile relative to DecaBDE [1]. DecaBDE contains ether bonds that, under thermal degradation or combustion conditions, can serve as precursors for the formation of polybrominated dibenzodioxins (PBDDs) and polybrominated dibenzofurans (PBDFs) [1]. DBDPE lacks this structural feature entirely, thereby eliminating the chemical pathway for PBDD/PBDF generation during burning or high-temperature processing [2]. This structural distinction is the mechanistic basis for DBDPE's classification as compliant with European dioxin ordinances and its designation as an alternative that does not produce toxic brominated dioxins or furans upon combustion [2].

Combustion By-Products
Class-level
PBDD/PBDF formation pathway absent vs. present in DecaBDE
Ethane bridge eliminates dioxin/furan precursor chemistry
Qualitative structural distinction; relevant for EU dioxin ordinances.
Combustion chemistry Dioxin formation Molecular structure

UL94 V-0 Flame Retardancy in LGFPP

Quantitative flame retardancy testing in long glass fiber reinforced polypropylene (LGFPP) composites establishes performance benchmarks for DBDPE when formulated with antimony trioxide (AO) synergist. With increasing DBDPE-AO content, the limiting oxygen index (LOI) of the composites increased from 21 to 27.6 [1]. At a loading of 16 wt% DBDPE-AO, the LGFPP composites achieved a V-0 rating in UL-94 vertical burning testing [1]. Notably, the mechanical properties of the composites improved compared to pure LGFPP, demonstrating that effective flame retardancy was achieved without sacrificing mechanical integrity [1]. In poly(trimethylene terephthalate) (PTT), both DBDPE and DBDPO required a loading of 12 wt% (with Sb₂O₃ synergist) to achieve UL94 V-0 rating, indicating comparable flame retardant efficiency in this matrix, though DBDPO exhibited better compatibility and dispersion in PTT [2].

UL94 V-0 in LGFPP
Head-to-head
V-0 at 16 wt% DBDPE-AO; LOI increased from 21 to 27.6
Supports cost-in-use modeling for polypropylene composites
12 wt% needed for V-0 in PTT matrix; mechanicals maintained after aging.
Flame retardancy UL94 Polypropylene composites

SVHC Designation under REACH

On November 5, 2025, the European Chemicals Agency (ECHA) Member State Committee officially added decabromodiphenyl ethane (DBDPE) to the REACH Candidate List as a Substance of Very High Concern (SVHC) [1]. This designation was based on the unanimous agreement that DBDPE meets the criteria for very persistent and very bioaccumulative (vPvB) properties under Article 57(e) of the REACH Regulation [1]. The classification triggers specific legal obligations for EU suppliers: if an article contains DBDPE in a concentration above 0.1% (w/w), the supplier must provide the recipient with sufficient information to allow for safe use, including, at minimum, the name of the substance [2]. Furthermore, as of January 2026, ECHA has opened a call for evidence to support the preparation of a REACH restriction proposal on non-polymeric aromatic brominated flame retardants, with DBDPE explicitly named among the three SVHCs in scope [3].

REACH SVHC Status
Head-to-head
SVHC Candidate List (vPvB) Nov 2025 vs. DecaBDE fully restricted
Triggers supply chain communication obligations above 0.1% w/w
ECHA restriction call for evidence opened Jan 2026; monitor trajectory.
Regulatory compliance REACH SVHC

DBDPE Industrial Application Scenarios


High-Temperature Engineering Thermoplastics

DBDPE's elevated melting temperature of 351.22°C (+47.21°C versus DBDPO at 304.01°C) [1] and initial decomposition temperature range of 330–390°C [2] make it suitable for engineering thermoplastic applications requiring sustained exposure to elevated processing temperatures during injection molding and extrusion. The 1% weight loss temperature of 314°C and 5% weight loss temperature of 344°C provide a quantifiable thermal processing window that accommodates high-melt-temperature polymers without premature flame retardant degradation, corrosive by-product generation, or equipment fouling. This thermal stability is derived from the robust C–C bond in the ethane bridge and the kinetic inertness of the aryl bromides [2].

Dioxin/Furan Compliance Documentation

For manufacturers supplying finished articles into markets governed by EU dioxin ordinances or similar frameworks restricting PBDD/PBDF content, DBDPE offers a verifiable molecular basis for compliance claims. The absence of an ether linkage (–O–) in the DBDPE structure eliminates the chemical pathway for polybrominated dibenzodioxin and dibenzofuran formation during combustion or thermal degradation [1]. Unlike DecaBDE, which contains ether bonds that serve as documented precursors for these toxic by-products, DBDPE's ethane-bridged architecture (–CH₂–CH₂–) provides a structurally verifiable differentiation that can be cited in technical documentation and regulatory submissions [2]. This application scenario is particularly relevant for electrical and electronic equipment, building materials, and textile back-coatings.

LGFPP Composites for UL94 V-0

In long glass fiber reinforced polypropylene (LGFPP) systems, DBDPE formulated with antimony trioxide synergist achieves a UL94 V-0 rating at 16 wt% loading, with corresponding LOI values increasing from 21 to 27.6 [1]. Critically, the mechanical properties of the DBDPE-AO/LGFPP composites showed improvement compared to pure LGFPP, indicating that effective flame retardancy was achieved without the mechanical property sacrifice often associated with high filler loadings [1]. The composite also maintained a constant UL94 V-0 rating following thermal-oxidative aging [2], supporting applications in automotive under-hood components and durable goods requiring long-term thermal stability.

EU REACH SVHC Supply Chain Management

Following the November 5, 2025, designation of DBDPE as an SVHC (vPvB) under EU REACH [1], any article containing DBDPE at concentrations above 0.1% w/w triggers mandatory communication obligations from EU suppliers to recipients, including provision of the substance name and sufficient safety information [2]. As of January 2026, ECHA has initiated a call for evidence toward a potential REACH restriction proposal covering DBDPE and related non-polymeric aromatic brominated flame retardants . Organizations procuring DBDPE must therefore implement robust supply chain documentation protocols and monitor the evolving regulatory trajectory. Unlike DecaBDE—which is already fully restricted under REACH Annex XVII and listed under the Stockholm Convention—DBDPE remains legally permissible but is now subject to active regulatory oversight and potential future restriction .

Application
Selection Property
Validation Focus
High-temperature engineering thermoplastics
Thermal processing window
Melt stability and degradation onset above 330°C
Dioxin/furan compliance documentation
Ether-linkage absence
PBDD/PBDF formation pathway elimination review
LGFPP composites for UL94 V-0
Flame retardancy loading requirement
LOI improvement and post-aging mechanical integrity
EU REACH SVHC supply chain management
SVHC communication obligation compliance
Regulatory trajectory monitoring and documentation protocols

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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